molecular formula C25H27ClN2O6 B11190557 4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11190557
M. Wt: 486.9 g/mol
InChI Key: AVOYCYIWEZXSFB-LNVKXUELSA-N
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Description

4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl, dimethoxyphenyl, and morpholinyl groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrol-2-one Core: The initial step involves the cyclization of appropriate precursors to form the pyrrol-2-one core. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with an amine under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via Friedel-Crafts acylation, where the pyrrol-2-one core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the pyrrol-2-one core reacts with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst.

    Incorporation of the Morpholinyl Group: The morpholinyl group can be attached via a nucleophilic substitution reaction, where the pyrrol-2-one core reacts with 2-(morpholin-4-yl)ethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The dimethoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and appropriate ligands.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted derivatives with new functional groups.

    Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: Researchers study this compound to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.

    Chemical Biology: The compound is used as a probe to study cellular processes and pathways, helping to elucidate the molecular mechanisms underlying various diseases.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling.

    Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, or apoptosis. By affecting these pathways, it can exert therapeutic effects in conditions such as cancer or inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-fluorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-methylphenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical reactivity compared to its analogs

Properties

Molecular Formula

C25H27ClN2O6

Molecular Weight

486.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27ClN2O6/c1-32-19-8-5-17(15-20(19)33-2)22-21(23(29)16-3-6-18(26)7-4-16)24(30)25(31)28(22)10-9-27-11-13-34-14-12-27/h3-8,15,22,29H,9-14H2,1-2H3/b23-21-

InChI Key

AVOYCYIWEZXSFB-LNVKXUELSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCN4CCOCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN4CCOCC4)OC

Origin of Product

United States

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